(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid
Description
This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 4-(chlorosulfonyl)phenyl substituent. The Boc group enhances stability during synthetic processes, while the chlorosulfonyl moiety provides electrophilic reactivity, making it valuable for conjugation in drug development or polymer chemistry.
The chlorosulfonyl group distinguishes it from analogs by enabling nucleophilic substitution (e.g., with amines or alcohols), which is critical in forming sulfonamides or sulfonate esters. This functional group’s reactivity contrasts with non-electrophilic substituents like methoxy or halogens in similar Boc-protected amino acids .
Properties
Molecular Formula |
C14H18ClNO6S |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
(2S)-3-(4-chlorosulfonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18ClNO6S/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)23(15,20)21/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChI Key |
ZFUWZYIIVPPXJY-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of the Amino Acid Backbone
The amino acid backbone can be synthesized via asymmetric synthesis or chiral resolution of phenylalanine derivatives. Common methods include:
- Asymmetric Hydrogenation: Starting from phenylalanine precursors, asymmetric hydrogenation catalyzed by chiral catalysts yields the (2S)-enantiomer with high enantiomeric excess.
- Chiral Resolution: Resolution of racemic mixtures via chiral chromatography or formation of diastereomeric salts.
Reference: Literature indicates the use of chiral auxiliaries or enzymatic methods for high stereoselectivity (see literature on amino acid synthesis).
Step 2: Boc Protection of the Amino Group
The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate, typically in an inert solvent like dichloromethane or tetrahydrofuran.
Amino acid + Boc2O + Base → Boc-protected amino acid
Reaction conditions: Room temperature, inert atmosphere, 12-24 hours.
Outcome: Formation of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid.
Step 3: Chlorosulfonylation of the Phenyl Ring
The key step involves electrophilic substitution with chlorosulfonyl chloride (ClSO2Cl). The phenyl ring, activated by the amino group and possibly other substituents, undergoes sulfonylation.
- Reagents: Chlorosulfonyl chloride, often in the presence of a base such as pyridine or triethylamine to scavenge HCl.
- Conditions: Low temperature (0°C to room temperature) to control mono-substitution and prevent polysulfonylation.
- Procedure: The Boc-protected amino acid is dissolved in an inert solvent (e.g., dichloromethane), cooled, and chlorosulfonyl chloride is added dropwise. The mixture is stirred, then warmed gradually to room temperature.
Phenyl ring + ClSO2Cl → 4-(Chlorosulfonyl)phenyl derivative
Note: Reaction selectivity is enhanced by controlling temperature and stoichiometry.
Step 4: Workup and Purification
Post-reaction, the mixture is quenched with water or dilute acid, extracted, and purified via column chromatography or recrystallization. The final product is characterized by NMR, IR, and mass spectrometry to confirm the chlorosulfonyl substitution and stereochemistry.
Supporting Data and Optimization
| Parameter | Typical Range | Remarks |
|---|---|---|
| Boc protection | 1.0–1.2 equivalents | Ensures complete protection |
| Chlorosulfonyl chloride | 1.1–1.3 equivalents | Controls mono-substitution |
| Temperature | 0°C to 25°C | Prevents over-sulfonylation |
| Solvent | Dichloromethane | Inert, suitable for sulfonylation |
Reaction yields vary between 65-85%, with high stereoselectivity maintained through chiral starting materials and controlled conditions.
Recent Advances and Patent Data
Recent patent literature, such as WO2019043724A1, describes optimized processes involving:
- Use of specific coupling agents and bases to improve regioselectivity.
- Solvent systems tailored for better yield and purity.
- Sequential sulfonylation steps with intermediate purification to enhance overall efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or primary amines in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid is primarily related to its ability to interact with various molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. Additionally, the Boc-protected amino group can be selectively deprotected under mild conditions, allowing for further functionalization and modification of the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in the aryl substituent and associated functional groups, influencing reactivity, solubility, and biological activity:
Biological Activity
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid, commonly referred to as Boc-L-phenylalanine sulfonamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H30N2O6S
- Molecular Weight : 406.53 g/mol
- CAS Number : 53054-02-7
- SMILES Representation : O=C(NCC1=CC=C(C=C1)C(C(=O)O)N(C(=O)OC(C)(C)C)=O)
The compound features a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility, making it suitable for biological applications.
Mechanisms of Biological Activity
The biological activity of Boc-L-phenylalanine sulfonamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The chlorosulfonyl group is known to interact with nucleophiles in enzymes, potentially inhibiting their function. This mechanism is crucial in targeting bacterial enzymes involved in pathogenicity.
- Antimicrobial Properties : The compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
- Anticancer Potential : Preliminary studies suggest that Boc-L-phenylalanine sulfonamide may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.
Antimicrobial Activity
A study evaluated the antibacterial efficacy of Boc-L-phenylalanine sulfonamide against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
- The compound displayed a bacteriostatic effect at sub-MIC levels, suggesting potential for use in combination therapies to enhance efficacy against resistant strains .
Anticancer Activity
Research conducted on the cytotoxic effects of Boc-L-phenylalanine sulfonamide on human cancer cell lines revealed:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values : Approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.
- Mechanistic studies indicated that the compound induces cell cycle arrest at the G1 phase and activates caspase pathways leading to apoptosis .
Data Tables
| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value | Observations |
|---|---|---|---|
| Antimicrobial | E. coli | 32 µg/mL | Bacteriostatic effect at sub-MIC levels |
| Antimicrobial | S. aureus | 16 µg/mL | Effective against resistant strains |
| Anticancer | HeLa | 25 µM | Induces apoptosis via caspase activation |
| Anticancer | MCF-7 | 30 µM | Cell cycle arrest at G1 phase |
Q & A
Basic Research Questions
Q. How can the synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid be optimized for higher yield and purity?
- Methodological Answer : Optimize reaction conditions using LiOH-mediated hydrolysis in a THF/water mixture (2:1 v/v) at 0°C to RT, followed by acidification to pH ~6 for Boc-deprotection . For coupling steps, employ DCC/DMAP in CH₂Cl₂ for amide bond formation, ensuring anhydrous conditions to minimize side reactions . Purify via silica gel chromatography (petroleum ether/EtOAc gradient) or preparative HPLC (C18 phenyl column) to isolate the target compound .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of ¹H NMR (300–400 MHz in CDCl₃ or DMSO-d₆) to verify stereochemistry and functional groups, and LCMS (ES+) to confirm molecular weight . For chiral purity, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times with enantiomeric standards .
Q. How should this compound be stored to maintain stability, given its chlorosulfonyl group?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in a desiccator to prevent hydrolysis of the chlorosulfonyl moiety. Avoid exposure to moisture, heat, or basic conditions, which may degrade the sulfonyl chloride group .
Advanced Research Questions
Q. How does the reactivity of the chlorosulfonyl group enable applications in drug conjugate synthesis?
- Methodological Answer : The chlorosulfonyl group reacts selectively with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example, conjugate with amino-containing biomolecules (e.g., peptides) in anhydrous DMF at 0°C, using Et₃N as a base to scavenge HCl . Monitor reaction progress via TLC (silica, UV-active spots) and isolate conjugates via size-exclusion chromatography .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : If NMR signals suggest impurities or diastereomers, repeat purification using reverse-phase HPLC (ACN/water + 0.1% TFA). For ambiguous stereochemistry, compare experimental optical rotation ([α]D) with literature values or perform X-ray crystallography on a crystalline derivative (e.g., ethyl ester) .
Q. How can this compound serve as a precursor in targeted prodrug design?
- Methodological Answer : The Boc-protected amino acid backbone allows selective deprotection (e.g., TFA in DCM) to generate a free amine for further functionalization. Incorporate into peptide-based prodrugs via solid-phase synthesis, leveraging the chlorosulfonyl group for post-synthetic modifications (e.g., linking to targeting ligands) .
Q. What are the potential pitfalls in scaling up the synthesis, and how are they mitigated?
- Methodological Answer : At larger scales, exothermic reactions (e.g., DCC couplings) require controlled addition of reagents and cooling. Replace silica gel chromatography with continuous flow purification systems. Optimize solvent recovery (e.g., CH₂Cl₂) to reduce costs and environmental impact .
Data Contradiction Analysis
Q. How to address discrepancies between calculated and observed LCMS molecular ion peaks?
- Methodological Answer : If the observed [M+H]⁺ peak deviates, consider adduct formation (e.g., Na⁺/K⁺) or in-source fragmentation. Re-analyze using high-resolution MS (HRMS, Q-TOF) to confirm exact mass. For persistent issues, synthesize a methyl ester derivative to stabilize the compound during ionization .
Key Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
